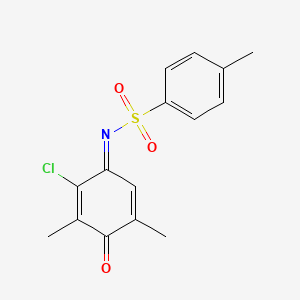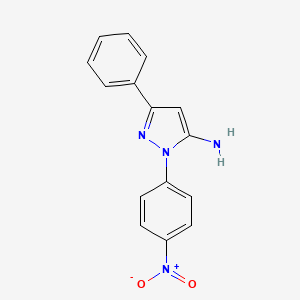
ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylate, also known as methoxyacetyl fentanyl, is a synthetic opioid that has been gaining attention in recent years due to its potency and potential for abuse. This compound is a derivative of fentanyl, a powerful painkiller that is often used in medical settings. However, methoxyacetyl fentanyl is not approved for medical use and is classified as a Schedule I controlled substance in the United States.
Mechanism of Action
Methoxyacetyl fentanyl acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and fentanyl. By binding to this receptor, ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel fentanyl produces analgesia, sedation, and other effects commonly associated with opioids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel fentanyl are similar to those of other opioids. The compound produces analgesia, sedation, and respiratory depression, which can be life-threatening in high doses. Additionally, ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel fentanyl can cause nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
Methoxyacetyl fentanyl has several advantages for use in laboratory experiments. The compound is highly potent and produces effects that are similar to other opioids, making it a useful tool for studying the mechanisms of action of these compounds. However, the use of ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel fentanyl is also associated with several limitations. The compound is highly addictive and can be dangerous if not handled properly. Additionally, the use of ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel fentanyl is heavily regulated due to its potential for abuse.
Future Directions
There are several areas of research that could be explored in the future regarding ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel fentanyl. These include:
1. Development of new opioid receptor ligands with improved safety profiles.
2. Investigation of the role of opioid receptors in pain and other physiological processes.
3. Development of new therapeutic agents for the treatment of pain and other conditions.
4. Investigation of the mechanisms of opioid addiction and the development of new treatments for opioid use disorders.
5. Exploration of the potential of ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel fentanyl as a tool for studying the mechanisms of action of opioids.
Conclusion:
Methoxyacetyl fentanyl is a synthetic opioid that has been the subject of several scientific studies in recent years. The compound is highly potent and produces effects that are similar to other opioids, making it a useful tool for studying the mechanisms of action of these compounds. However, the use of ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel fentanyl is heavily regulated due to its potential for abuse and addiction. Future research in this area could lead to the development of new therapeutic agents for the treatment of pain and other conditions.
Synthesis Methods
The synthesis of ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel fentanyl involves several steps, including the use of various reagents and solvents. The process typically begins with the reaction of cyclohexanone with nitroethane to produce 1-phenyl-2-nitropropene. This compound is then reduced to 1-phenyl-2-amino-propane using a reducing agent such as sodium borohydride. The final step involves the reaction of 1-phenyl-2-amino-propane with ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel chloride to produce ethyl 1-cyclohexyl-5-methoxy-2-methyl-1H-indole-3-carboxylatel fentanyl.
Scientific Research Applications
Methoxyacetyl fentanyl has been the subject of several scientific studies, particularly in the areas of pharmacology and toxicology. Researchers have investigated the compound's potency, pharmacokinetics, and potential for abuse. Additionally, studies have been conducted to determine the compound's effects on the central nervous system and its potential as a therapeutic agent.
properties
IUPAC Name |
ethyl 1-cyclohexyl-5-methoxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-23-19(21)18-13(2)20(14-8-6-5-7-9-14)17-11-10-15(22-3)12-16(17)18/h10-12,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJBMHIZTOTMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5816248.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5816250.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5816252.png)






![ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methylglycinate](/img/structure/B5816286.png)
![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)

![2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)
